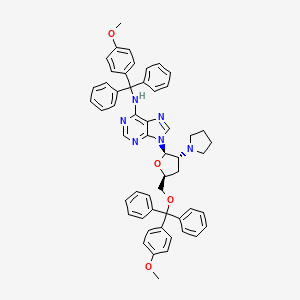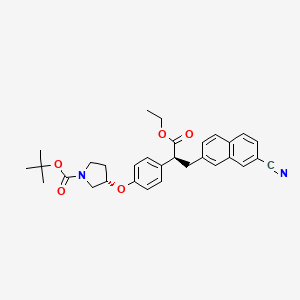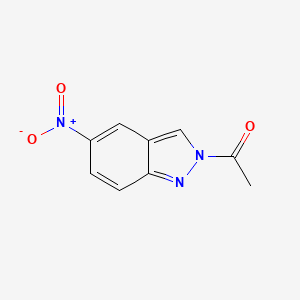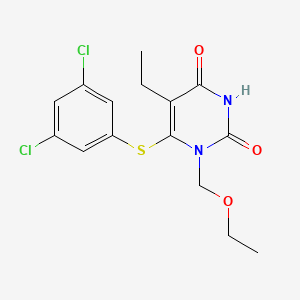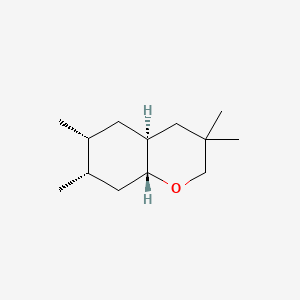![molecular formula C38H20N6O8 B12786650 N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine CAS No. 5416-81-9](/img/structure/B12786650.png)
N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4,4’-diamine,N4,N4’-bis(2,7-dinitro-9H-fluoren-9-ylidene)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with diamine groups at the 4,4’ positions, and each amine is further substituted with a 2,7-dinitro-9H-fluoren-9-ylidene moiety. The presence of nitro groups and fluorenylidene units imparts distinct chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4,4’-diamine,N4,N4’-bis(2,7-dinitro-9H-fluoren-9-ylidene)- typically involves multiple steps, starting from commercially available biphenyl and fluorenone derivatives. One common approach is to first synthesize 2,7-dinitro-9H-fluoren-9-one from fluorenone through nitration reactions . This intermediate is then reacted with 4,4’-diaminobiphenyl under specific conditions to form the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or 1,4-dioxane, and may require catalysts such as glacial acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4,4’-diamine,N4,N4’-bis(2,7-dinitro-9H-fluoren-9-ylidene)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorenylidene moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as THF, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding diamine derivative, while substitution reactions could introduce various functional groups onto the fluorenylidene moieties.
Scientific Research Applications
[1,1’-Biphenyl]-4,4’-diamine,N4,N4’-bis(2,7-dinitro-9H-fluoren-9-ylidene)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including photoactive compounds and sensors.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4,4’-diamine,N4,N4’-bis(2,7-dinitro-9H-fluoren-9-ylidene)- involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The fluorenylidene moieties may also interact with DNA or proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2,7-Dinitro-9H-fluoren-9-one: A precursor in the synthesis of the target compound, known for its photoactive properties.
Fluorenyl-hydrazonothiazole derivatives: Compounds with similar structural features, used in antimicrobial research.
2,7-Dichloro-9H-fluoren-9-one: Another fluorenone derivative with distinct chemical reactivity and applications.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4,4’-diamine,N4,N4’-bis(2,7-dinitro-9H-fluoren-9-ylidene)- lies in its combination of biphenyl and fluorenylidene moieties, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
5416-81-9 |
|---|---|
Molecular Formula |
C38H20N6O8 |
Molecular Weight |
688.6 g/mol |
IUPAC Name |
N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine |
InChI |
InChI=1S/C38H20N6O8/c45-41(46)25-9-13-29-30-14-10-26(42(47)48)18-34(30)37(33(29)17-25)39-23-5-1-21(2-6-23)22-3-7-24(8-4-22)40-38-35-19-27(43(49)50)11-15-31(35)32-16-12-28(44(51)52)20-36(32)38/h1-20H |
InChI Key |
WUEBQADJZRHHKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=C3C4=C(C=CC(=C4)[N+](=O)[O-])C5=C3C=C(C=C5)[N+](=O)[O-])N=C6C7=C(C=CC(=C7)[N+](=O)[O-])C8=C6C=C(C=C8)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


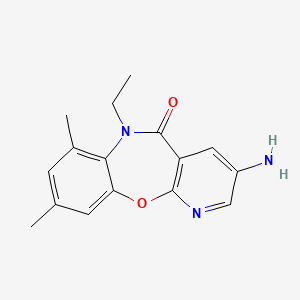
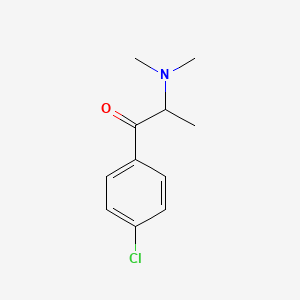
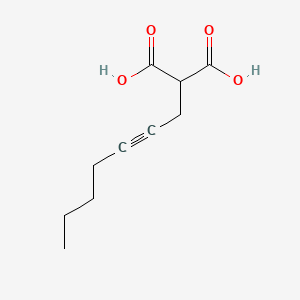
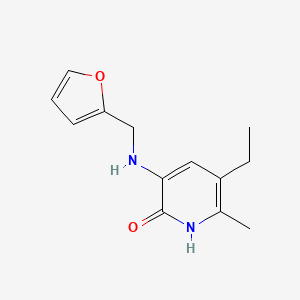

![[(3S,3aR,6S,6aS)-3-(4-phenoxybutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12786597.png)
